molecular formula C5H5Cl3Ti B074042 Trichloro-pi-cyclopentadianyltitanium CAS No. 1270-98-0

Trichloro-pi-cyclopentadianyltitanium

Cat. No.: B074042
CAS No.: 1270-98-0
M. Wt: 219.31 g/mol
InChI Key: QOXHZZQZTIGPEV-UHFFFAOYSA-K
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Description

It is a moisture-sensitive orange solid that adopts a piano stool geometry . This compound is notable for its electrophilic nature and its ability to form various complexes with other ligands.

Safety and Hazards

Trichloro-pi-cyclopentadianyltitanium is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro-pi-cyclopentadianyltitanium is typically synthesized through the reaction of titanocene dichloride with titanium tetrachloride:

(C5H5)2TiCl2+TiCl42(C5H5)TiCl3(C5H5)2TiCl2 + TiCl4 → 2 (C5H5)TiCl3 (C5H5)2TiCl2+TiCl4→2(C5H5)TiCl3

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to maintain the integrity of the compound. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure high yield.

Types of Reactions:

    this compound can be reduced using zinc powder to form polymeric titanium (III) derivatives:

    Reduction: (C5H5)TiCl3+0.5Zn1/n[(C5H5)TiCl2]n+ZnCl2(C5H5)TiCl3 + 0.5 Zn → 1/n [(C5H5)TiCl2]n + ZnCl2 (C5H5)TiCl3+0.5Zn→1/n[(C5H5)TiCl2]n+ZnCl2

    A similar reduction can be achieved using cobaltocene .

    Substitution: The compound readily forms alkoxide complexes upon treatment with alcohols.

Common Reagents and Conditions:

    Zinc Powder: Used for reduction reactions.

    Cobaltocene: Another reducing agent.

    Alcohols: For forming alkoxide complexes.

    Phosphine Ligands: For forming adducts.

Major Products:

Mechanism of Action

The mechanism by which trichloro-pi-cyclopentadianyltitanium exerts its effects involves its electrophilic nature, which allows it to readily form complexes with various ligands. The compound’s molecular targets include alcohols, phosphine ligands, and reducing agents like zinc and cobaltocene. These interactions lead to the formation of various products, including alkoxide complexes, phosphine adducts, and polymeric titanium (III) derivatives .

Comparison with Similar Compounds

Comparison: Trichloro-pi-cyclopentadianyltitanium is unique due to its specific electrophilic properties and its ability to form a wide range of complexes. Compared to its analogs, such as (Cyclopentadienyl)zirconium trichloride and (Pentamethylcyclopentadienyl)titanium trichloride, it exhibits distinct reactivity patterns and stability under various conditions .

Properties

CAS No.

1270-98-0

Molecular Formula

C5H5Cl3Ti

Molecular Weight

219.31 g/mol

IUPAC Name

cyclopenta-1,3-diene;titanium(4+);trichloride

InChI

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3

InChI Key

QOXHZZQZTIGPEV-UHFFFAOYSA-K

SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti](Cl)Cl

Canonical SMILES

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

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